REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5]C=C(C)C=1.[CH2:9]([O:13]CC1OC1)[CH:10]1[O:12][CH2:11]1.C1(CN)C=CC=C(CN)C=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>C(O)CO.C(C1OC1)Cl>[CH2:9]([O:13][CH2:5][CH2:6][CH2:1][CH3:8])[CH:10]1[O:12][CH2:11]1
|
Name
|
132
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyamine
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.125 mol
|
Type
|
catalyst
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.14 mol
|
Type
|
catalyst
|
Smiles
|
C(Cl)C1CO1
|
Name
|
polyamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC1CO1
|
Name
|
186
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CN)CN
|
Name
|
epoxy resin
|
Quantity
|
307 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
epoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
over one hour at 80° C. in an atmosphere of nitrogen under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced by NOF Corporation
|
Type
|
ADDITION
|
Details
|
the trademark "Epiol EH") was added dropwise
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
WAIT
|
Details
|
the reaction was carried out for one hour at a reaction temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
raised 100° C
|
Type
|
TEMPERATURE
|
Details
|
Then, the vessel interior was cooled to 80° C.
|
Type
|
CUSTOM
|
Details
|
produced by Yuka Shell Epoxy Co
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.1 mol | |
AMOUNT: MASS | 278 g | |
YIELD: CALCULATEDPERCENTYIELD | 210% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5]C=C(C)C=1.[CH2:9]([O:13]CC1OC1)[CH:10]1[O:12][CH2:11]1.C1(CN)C=CC=C(CN)C=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>C(O)CO.C(C1OC1)Cl>[CH2:9]([O:13][CH2:5][CH2:6][CH2:1][CH3:8])[CH:10]1[O:12][CH2:11]1
|
Name
|
132
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyamine
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.125 mol
|
Type
|
catalyst
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.14 mol
|
Type
|
catalyst
|
Smiles
|
C(Cl)C1CO1
|
Name
|
polyamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC1CO1
|
Name
|
186
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CN)CN
|
Name
|
epoxy resin
|
Quantity
|
307 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
epoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
over one hour at 80° C. in an atmosphere of nitrogen under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced by NOF Corporation
|
Type
|
ADDITION
|
Details
|
the trademark "Epiol EH") was added dropwise
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
WAIT
|
Details
|
the reaction was carried out for one hour at a reaction temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
raised 100° C
|
Type
|
TEMPERATURE
|
Details
|
Then, the vessel interior was cooled to 80° C.
|
Type
|
CUSTOM
|
Details
|
produced by Yuka Shell Epoxy Co
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.1 mol | |
AMOUNT: MASS | 278 g | |
YIELD: CALCULATEDPERCENTYIELD | 210% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |